![molecular formula C20H20ClFN2O5 B5180147 1-(4-chlorobenzyl)-4-(3-fluorobenzoyl)piperazine oxalate](/img/structure/B5180147.png)
1-(4-chlorobenzyl)-4-(3-fluorobenzoyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorobenzyl)-4-(3-fluorobenzoyl)piperazine oxalate is a chemical compound that has gained significant attention in the field of scientific research. It is commonly used as a tool compound in various studies related to neuroscience and pharmacology. The compound is known to interact with the serotonin receptor, which plays a crucial role in regulating mood, anxiety, and other cognitive functions.
Wirkmechanismus
The mechanism of action of 1-(4-chlorobenzyl)-4-(3-fluorobenzoyl)piperazine oxalate involves its interaction with the serotonin receptor. The compound acts as an agonist of the receptor, which means that it activates the receptor and triggers a series of signaling pathways. The activation of the serotonin receptor is known to regulate various cognitive functions, including mood, anxiety, and sleep.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-chlorobenzyl)-4-(3-fluorobenzoyl)piperazine oxalate are primarily related to its interaction with the serotonin receptor. The compound is known to modulate the activity of the receptor, which can lead to changes in mood, anxiety, and other cognitive functions. Additionally, it has been shown to affect the levels of various neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-(4-chlorobenzyl)-4-(3-fluorobenzoyl)piperazine oxalate in lab experiments is its high potency and selectivity towards the serotonin receptor. This allows researchers to study the effects of the compound on specific pathways and functions related to the receptor. However, one of the limitations of using the compound is its potential toxicity and adverse effects on the nervous system. Therefore, caution should be taken while handling and using the compound in lab experiments.
Zukünftige Richtungen
There are several future directions for research related to 1-(4-chlorobenzyl)-4-(3-fluorobenzoyl)piperazine oxalate. Some of the possible areas of investigation include:
1. Studying the effects of the compound on other neurotransmitter systems such as the GABA and glutamate receptors.
2. Investigating the potential therapeutic applications of the compound in the treatment of neurological disorders such as depression, anxiety, and schizophrenia.
3. Developing new analogs of the compound with improved potency and selectivity towards the serotonin receptor.
4. Studying the long-term effects of the compound on the nervous system and its potential for neurotoxicity.
Conclusion:
In conclusion, 1-(4-chlorobenzyl)-4-(3-fluorobenzoyl)piperazine oxalate is a chemical compound that has gained significant attention in the field of scientific research. It is commonly used as a tool compound in various studies related to neuroscience and pharmacology. The compound is known to interact with the serotonin receptor, which plays a crucial role in regulating mood, anxiety, and other cognitive functions. The synthesis method has been optimized to ensure high yields and purity of the final product. The compound has several advantages and limitations for lab experiments, and there are several future directions for research related to the compound.
Synthesemethoden
The synthesis of 1-(4-chlorobenzyl)-4-(3-fluorobenzoyl)piperazine oxalate involves the reaction of 4-chlorobenzylamine with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with oxalic acid to form the oxalate salt of the compound. The synthesis method has been optimized to ensure high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorobenzyl)-4-(3-fluorobenzoyl)piperazine oxalate has been extensively used as a research tool in various studies related to neuroscience and pharmacology. The compound is known to interact with the serotonin receptor, which plays a crucial role in regulating mood, anxiety, and other cognitive functions. It has been used to study the mechanism of action of various drugs that target the serotonin receptor, including antidepressants and anxiolytics. Additionally, it has been used to investigate the role of the serotonin receptor in various neurological disorders such as depression, anxiety, and schizophrenia.
Eigenschaften
IUPAC Name |
[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O.C2H2O4/c19-16-6-4-14(5-7-16)13-21-8-10-22(11-9-21)18(23)15-2-1-3-17(20)12-15;3-1(4)2(5)6/h1-7,12H,8-11,13H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTTWIWCHFXOPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.